1-Pyrenamine, N-methyl- 1-Pyrenamine, N-methyl-
Brand Name: Vulcanchem
CAS No.: 22965-22-6
VCID: VC1682734
InChI: InChI=1S/C17H13N/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10,18H,1H3
SMILES: CNC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Molecular Formula: C17H13N
Molecular Weight: 231.29 g/mol

1-Pyrenamine, N-methyl-

CAS No.: 22965-22-6

Cat. No.: VC1682734

Molecular Formula: C17H13N

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrenamine, N-methyl- - 22965-22-6

Specification

CAS No. 22965-22-6
Molecular Formula C17H13N
Molecular Weight 231.29 g/mol
IUPAC Name N-methylpyren-1-amine
Standard InChI InChI=1S/C17H13N/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10,18H,1H3
Standard InChI Key UCISVZJFGFQPKN-UHFFFAOYSA-N
SMILES CNC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Canonical SMILES CNC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Introduction

Chemical Identity and Structural Characteristics

N-methyl-1-pyrenamine (CAS: 22965-22-6) is a secondary amine derivative of pyrene with a molecular formula of C17H13N and a molecular weight of 231.29 g/mol. The compound features a pyrene backbone with a methylamino (-NHCH3) substituent at the 1-position, creating a molecule with unique electronic and fluorescent properties .

Nomenclature and Identifiers

The compound is recognized by several synonyms and identifiers, cataloged in Table 1 below:

ParameterInformation
IUPAC NameN-methylpyren-1-amine
Common Names1-Pyrenamine, N-methyl-; N-Methyl-1-pyrenamine; 1-methylaminopyrene
CAS Registry Number22965-22-6
Molecular FormulaC17H13N
Molecular Weight231.29 g/mol
InChIInChI=1S/C17H13N/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10,18H,1H3
InChIKeyUCISVZJFGFQPKN-UHFFFAOYSA-N
SMILESCNC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Table 1: Chemical identifiers and nomenclature for N-methyl-1-pyrenamine .

Structural Features

The structural characteristics of N-methyl-1-pyrenamine include a polycyclic aromatic hydrocarbon core (pyrene) with a methylamino group attached at the 1-position. This structure gives the compound its distinctive properties, including its fluorescence capabilities and potential for complex formation. The compound contains a secondary amine functional group, which provides a reactive site for various chemical transformations and interactions with other molecules .

Physical and Chemical Properties

N-methyl-1-pyrenamine exhibits physical and chemical properties that make it valuable for research and analytical applications. While specific experimental data for N-methyl-1-pyrenamine is limited in the available literature, its properties can be partially understood through its molecular structure and comparison with related compounds.

Spectroscopic Properties

Comparative Analysis with Related Compounds

Understanding N-methyl-1-pyrenamine in context requires comparing it with structurally related compounds. Table 2 presents a comparison between N-methyl-1-pyrenamine and selected related molecules:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
N-methyl-1-pyrenamineC17H13N231.29Secondary amine at 1-position
1-AminopyreneC16H11N217.27Primary amine at 1-position
1-MethoxypyreneC17H12O232.28Methoxy group instead of methylamino
N,N-diphenylpyren-1-amineC28H19N369.46Diphenylamine group at 1-position

Table 2: Comparative analysis of N-methyl-1-pyrenamine and structurally related compounds .

Structure-Property Relationships

The substitution of different functional groups on the pyrene scaffold results in altered properties. For example, compared to 1-aminopyrene, N-methyl-1-pyrenamine likely exhibits:

  • Different solubility profiles in various solvents due to the added methyl group

  • Altered electronic properties affecting its fluorescence characteristics

  • Different reactivity patterns, particularly in reactions involving the nitrogen atom

  • Potentially different interactions with biomolecules and analytical targets

Future Research Directions

Several promising avenues exist for future research on N-methyl-1-pyrenamine:

  • Comprehensive characterization of its spectroscopic properties, including detailed fluorescence profiles

  • Investigation of its potential as a selective sensor for metal ions or other analytes

  • Exploration of its electrochemical behavior and comparison with the parent 1-pyrenamine

  • Evaluation of its potential applications in biological imaging, particularly in comparison with other fluorescent probes

  • Assessment of its efficacy in polymer chemistry applications, including effects on thermal stability and mechanical properties

  • Development of optimized synthetic routes for its preparation

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